molecular formula C10H14ClNO3S2 B13164640 5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride

5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride

Cat. No.: B13164640
M. Wt: 295.8 g/mol
InChI Key: VOPWDEPZABXERD-UHFFFAOYSA-N
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Description

5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H14ClNO3S2. It is a thiophene derivative, which is a class of compounds known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride typically involves the reaction of thiophene-2-sulfonyl chloride with 3-methylbutanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .

Scientific Research Applications

5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: Thiophene derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride is not well-documented. its reactivity can be attributed to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles. The thiophene ring also contributes to its chemical properties, allowing it to participate in various reactions .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-sulfonyl chloride
  • 3-Methylbutanamide
  • Thiophene derivatives

Uniqueness

5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride is unique due to the combination of the thiophene ring and the sulfonyl chloride group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various compounds .

Properties

Molecular Formula

C10H14ClNO3S2

Molecular Weight

295.8 g/mol

IUPAC Name

5-[(3-methylbutanoylamino)methyl]thiophene-2-sulfonyl chloride

InChI

InChI=1S/C10H14ClNO3S2/c1-7(2)5-9(13)12-6-8-3-4-10(16-8)17(11,14)15/h3-4,7H,5-6H2,1-2H3,(H,12,13)

InChI Key

VOPWDEPZABXERD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCC1=CC=C(S1)S(=O)(=O)Cl

Origin of Product

United States

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